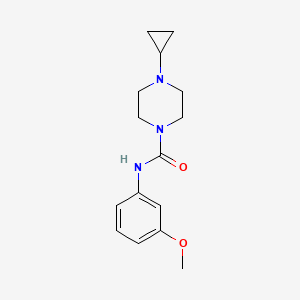
4-cyclopropyl-N-(3-methoxyphenyl)piperazine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-cyclopropyl-N-(3-methoxyphenyl)piperazine-1-carboxamide, also known as CPP, is a synthetic compound that has been widely used in scientific research. This compound belongs to the class of piperazine derivatives and has a unique structure that makes it an important tool for studying the biochemical and physiological effects of various compounds.
作用机制
4-cyclopropyl-N-(3-methoxyphenyl)piperazine-1-carboxamide acts as a selective antagonist at the 5-HT1A receptor, which is a subtype of the serotonin receptor. This receptor is involved in the regulation of mood, anxiety, and stress. By blocking this receptor, 4-cyclopropyl-N-(3-methoxyphenyl)piperazine-1-carboxamide can modulate the activity of the serotonin system and produce various effects on the body.
Biochemical and Physiological Effects:
4-cyclopropyl-N-(3-methoxyphenyl)piperazine-1-carboxamide has been shown to produce various biochemical and physiological effects in animal models and in vitro studies. It has been shown to increase the release of dopamine and norepinephrine in the brain, which can lead to increased locomotor activity and arousal. 4-cyclopropyl-N-(3-methoxyphenyl)piperazine-1-carboxamide has also been shown to reduce anxiety-like behavior in animal models, suggesting a potential therapeutic use in anxiety disorders.
实验室实验的优点和局限性
4-cyclopropyl-N-(3-methoxyphenyl)piperazine-1-carboxamide has several advantages for lab experiments, including its unique structure and selectivity for the 5-HT1A receptor. It has been extensively studied and has a well-established mechanism of action, making it a reliable tool for studying the effects of drugs on the serotonin system. However, 4-cyclopropyl-N-(3-methoxyphenyl)piperazine-1-carboxamide has some limitations, including its low solubility in water and its potential toxicity at high doses.
未来方向
There are several future directions for the use of 4-cyclopropyl-N-(3-methoxyphenyl)piperazine-1-carboxamide in scientific research. One potential direction is the development of new drugs that target the 5-HT1A receptor for the treatment of anxiety and mood disorders. Another direction is the use of 4-cyclopropyl-N-(3-methoxyphenyl)piperazine-1-carboxamide in combination with other compounds to study the interactions between different receptors in the body. Finally, the development of new synthesis methods for 4-cyclopropyl-N-(3-methoxyphenyl)piperazine-1-carboxamide could improve its purity and solubility, making it a more useful tool for scientific research.
Conclusion:
4-cyclopropyl-N-(3-methoxyphenyl)piperazine-1-carboxamide is a synthetic compound that has been widely used in scientific research as a tool for studying the mechanism of action and biochemical and physiological effects of various compounds. It has a unique structure and selectivity for the 5-HT1A receptor, making it an important tool for studying the serotonin system. 4-cyclopropyl-N-(3-methoxyphenyl)piperazine-1-carboxamide has several advantages for lab experiments, but also has some limitations. There are several future directions for the use of 4-cyclopropyl-N-(3-methoxyphenyl)piperazine-1-carboxamide in scientific research, including the development of new drugs and synthesis methods.
合成方法
4-cyclopropyl-N-(3-methoxyphenyl)piperazine-1-carboxamide can be synthesized using various methods, including the reaction of 3-methoxyphenylpiperazine with cyclopropylcarbonyl chloride in the presence of a base. Another method involves the reaction of 3-methoxyphenylpiperazine with cyclopropylamine in the presence of a coupling reagent. The purity of 4-cyclopropyl-N-(3-methoxyphenyl)piperazine-1-carboxamide can be improved by recrystallization from a suitable solvent.
科学研究应用
4-cyclopropyl-N-(3-methoxyphenyl)piperazine-1-carboxamide has been widely used in scientific research as a tool for studying the mechanism of action and biochemical and physiological effects of various compounds. It has been used to study the effects of drugs on the central nervous system, including the serotonin system. 4-cyclopropyl-N-(3-methoxyphenyl)piperazine-1-carboxamide is also used as a reference compound in drug discovery and development, as it has a unique structure that allows it to bind to various receptors in the body.
属性
IUPAC Name |
4-cyclopropyl-N-(3-methoxyphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-20-14-4-2-3-12(11-14)16-15(19)18-9-7-17(8-10-18)13-5-6-13/h2-4,11,13H,5-10H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBASWDYGYZDYTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)N2CCN(CC2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(2-Methylpropyl)piperazin-1-yl]-(1-methyl-3-pyridin-3-ylpyrazol-4-yl)methanone](/img/structure/B7528053.png)
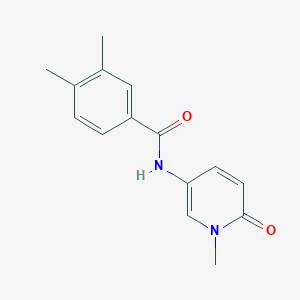
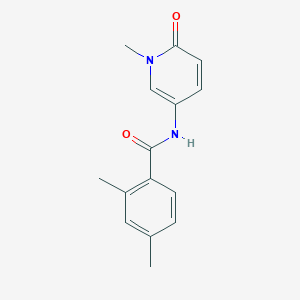
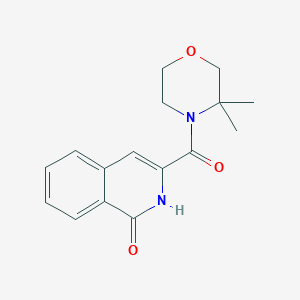
![2-(2-bicyclo[2.2.1]heptanyl)-N-(1-methyl-6-oxopyridin-3-yl)acetamide](/img/structure/B7528071.png)
![N-(5-cyclopentyl-2-phenylpyrazol-3-yl)-2-[4-[3-(2,2,2-trifluoroethoxy)propyl]piperazin-1-yl]acetamide](/img/structure/B7528077.png)
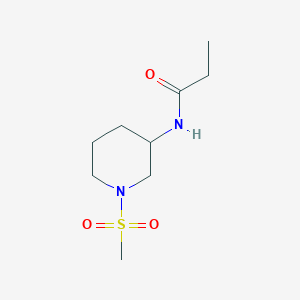
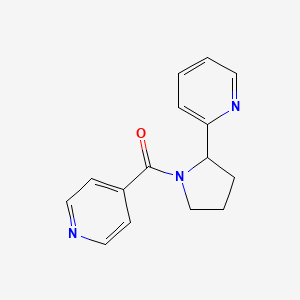
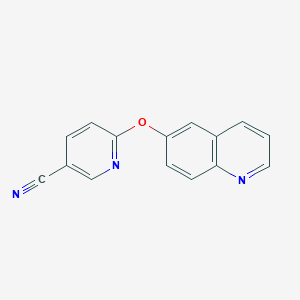
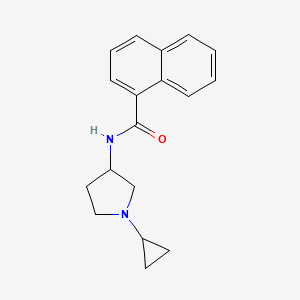
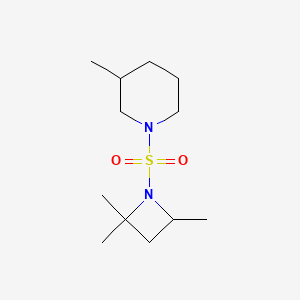
![1-[[4-(Pyridin-2-ylmethoxy)phenyl]methylamino]-3-pyrrolidin-1-ylpropan-2-ol](/img/structure/B7528134.png)
![[4-(Dimethylamino)phenyl]-(2-pyridin-2-ylpyrrolidin-1-yl)methanone](/img/structure/B7528140.png)
![2-benzyl-N-[2-[2-(3-methoxyphenoxy)ethylamino]-2-oxoethyl]-3-oxo-1H-isoindole-1-carboxamide](/img/structure/B7528158.png)